2-Methyl-2,6-diazaspiro[4.5]decane
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Overview
Description
2-Methyl-2,6-diazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure, which means it has two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the spiro structure.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The spiro structure can be modified through coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts, such as Pd(OAc)2, are commonly used in coupling reactions involving this compound.
Aryl Halides: Substituted aryl halides are typical reactants in the synthesis and modification of the compound.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can introduce aryl or alkyl groups, while oxidation and reduction can lead to the formation of different oxidation states or reduced forms of the compound.
Scientific Research Applications
2-Methyl-2,6-diazaspiro[4.5]decane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, certain derivatives of the compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, blocking its kinase activity and preventing the downstream signaling that leads to cell death.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in its functional groups and applications.
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with an oxygen atom in the ring, used in the synthesis of biologically active molecules.
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: A derivative with additional functional groups, used in various chemical transformations.
Uniqueness
2-Methyl-2,6-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of nitrogen atoms in the ring. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and drug discovery.
Biological Activity
2-Methyl-2,6-diazaspiro[4.5]decane is a heterocyclic compound notable for its unique spiro structure, where two rings are interconnected through a single carbon atom. The presence of nitrogen atoms in its structure enhances its potential biological activity, making it a valuable scaffold in medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways through receptor interactions.
Therapeutic Applications
Research has indicated several therapeutic applications for this compound:
- Anticonvulsant Activity : Studies have shown that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. For instance, certain 6-aryl-9-substituted diazaspiro compounds demonstrated ED50 values significantly lower than established anticonvulsants like Phenobarbital and Ethosuximide, indicating their potential as new anticonvulsant agents .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, it has been studied as a potential inhibitor of prolyl hydroxylase domain enzymes, which are targets for treating anemia and ischemia-related diseases .
Case Studies and Research Findings
- Anticonvulsant Screening : In a study involving the synthesis of new diazaspiro derivatives, compound 6g exhibited an ED50 of 0.0043 mmol/kg in the scPTZ screen, outperforming traditional anticonvulsants . This suggests that modifications to the diazaspiro structure can enhance anticonvulsant efficacy.
- Selectivity in Enzyme Inhibition : Research on spiro[4.5]decanones revealed their potential as selective inhibitors for 2OG-dependent enzymes. Crystallographic studies highlighted the importance of structural features in determining the selectivity and potency of these compounds against specific enzyme targets .
- Comparative Analysis : A comparison with similar compounds such as 2,8-diazaspiro[4.5]decane and 1,3-diazaspiro[4.5]decane showed that structural variations significantly influence biological activity. The unique nitrogen positioning in this compound contributes to its distinct reactivity and biological properties.
Data Table: Biological Activity Comparison
Compound | ED50 (mmol/kg) | Reference Drug Comparison |
---|---|---|
This compound | TBD | TBD |
Compound 6g | 0.0043 | Phenobarbital (0.06), Ethosuximide (0.92) |
Compound 6e | 0.019 | Diphenylhydantoin (0.034) |
Properties
IUPAC Name |
2-methyl-2,6-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-5-9(8-11)4-2-3-6-10-9/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCQPSOJCPSORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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